molecular formula C18H19N5O3 B2896331 8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896849-88-0

8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2896331
CAS No.: 896849-88-0
M. Wt: 353.382
InChI Key: CSPCDNYAVFCTCZ-UHFFFAOYSA-N
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Description

The compound 8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine-2,4-dione scaffold, characterized by a 4-methoxyphenyl substituent at the 8-position and methyl groups at the 1-, 3-, 6-, and 7-positions.

Properties

IUPAC Name

6-(4-methoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-10-11(2)23-14-15(20(3)18(25)21(4)16(14)24)19-17(23)22(10)12-6-8-13(26-5)9-7-12/h6-9H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPCDNYAVFCTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of purine derivatives. Its unique structure includes a methoxyphenyl group attached to a tetramethyl-imidazo-purine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

  • Molecular Formula : C20H23N5O3
  • Molecular Weight : 381.436 g/mol
  • Structural Features : The compound features an imidazo[2,1-f]purine framework with a methoxyphenyl substituent that enhances solubility and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Several studies have explored the compound's ability to inhibit cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, including HeLa and Bel-7404 cells. The mechanism involves modulation of specific signaling pathways that regulate cell survival and death.
  • Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models of inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation : It modulates receptor activity linked to cell signaling pathways that control proliferation and apoptosis.

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on human liver carcinoma (Bel-7404) cells, researchers found that it significantly reduced cell viability with an IC50 value of approximately 7 µM. The study highlighted the compound's ability to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins.

Case Study 2: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory properties using a murine model of arthritis. Treatment with the compound resulted in a marked decrease in swelling and joint inflammation compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedKey FindingsReference
AnticancerHeLa CellsInduced apoptosis; IC50 = 7 µM
Anti-inflammatoryMurine Arthritis ModelReduced joint swelling; decreased inflammatory cell infiltration
Enzyme InhibitionIn vitro assaysInhibited specific pro-inflammatory enzymes

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Target Specificity

Imidazo[2,1-f]purine-2,4-dione derivatives exhibit varied biological activities depending on substituent modifications. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name / ID Substituents Key Targets Pharmacological Effects Metabolic Stability Reference
CB11 () 8-(2-aminophenyl), 3-butyl, 1,6,7-trimethyl PPARγ Apoptosis induction, ROS production, anti-NSCLC activity Moderate (in vitro)
AZ-853 () 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl), 1,3-dimethyl 5-HT1A/5-HT7 receptors Antidepressant, anxiolytic, α1-adrenolytic effects High brain penetration
AZ-861 () 8-(4-(4-(3-CF3-phenyl)piperazinyl)butyl), 1,3-dimethyl 5-HT1A/5-HT7 receptors Stronger 5-HT1A agonism, lipid metabolism disturbances Moderate (repeated dosing)
Compound 9 () 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl), 1,3,7-trimethyl 5-HT1A/5-HT7 receptors Antidepressant, anxiolytic (superior to diazepam) Stable in HLM model
Target Compound 8-(4-methoxyphenyl), 1,3,6,7-tetramethyl Hypothesized: 5-HT receptors or PDEs Predicted: Enhanced CNS activity due to lipophilicity Likely high (methyl groups reduce oxidation) N/A

Pharmacological Profile Differences

  • Receptor Affinity: Fluorinated arylpiperazinyl derivatives (e.g., AZ-853, Compound 9) show high 5-HT1A/5-HT7 receptor affinity (Ki = 0.2–0.6 nM) due to fluorophenyl and piperazine groups, which enhance polar interactions with receptor pockets .
  • Antidepressant vs. Anticancer Activity :

    • PPARγ agonists like CB11 induce apoptosis in cancer cells via ROS-mediated pathways, whereas 5-HT1A-targeting analogs (e.g., AZ-853) reduce depressive behavior in rodent models . The target compound’s activity remains speculative but could align with either pathway depending on substituent electronics.

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